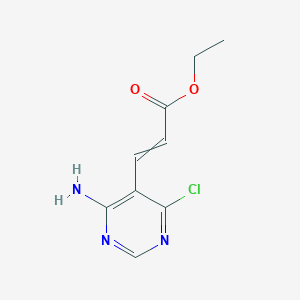

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate

CAS No.:

Cat. No.: VC18875525

Molecular Formula: C9H10ClN3O2

Molecular Weight: 227.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClN3O2 |

|---|---|

| Molecular Weight | 227.65 g/mol |

| IUPAC Name | ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C9H10ClN3O2/c1-2-15-7(14)4-3-6-8(10)12-5-13-9(6)11/h3-5H,2H2,1H3,(H2,11,12,13) |

| Standard InChI Key | BKCAGXSNWMMTQK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=CC1=C(N=CN=C1Cl)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound (CAS: 893444-11-6) has the molecular formula C₉H₁₀ClN₃O₂ and a molar mass of 227.65 g/mol . Its IUPAC name, ethyl (E)-3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate, reflects the following features:

-

A pyrimidine ring substituted with chloro (C6) and amino (C4) groups.

-

An acrylate ester side chain at position C5, enabling conjugation and reactivity .

Key Structural Descriptors:

| Property | Value | Source |

|---|---|---|

| SMILES | CCOC(=O)C=CC1=C(N=CN=C1Cl)N | |

| InChIKey | BKCAGXSNWMMTQK-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 78.83 Ų | |

| LogP (partition coefficient) | 1.22 | |

| Exact Mass | 227.046 Da |

The E-configuration of the acrylate moiety is critical for its reactivity in Michael addition reactions, a property exploited in drug delivery systems .

Synthesis and Optimization

Primary Synthetic Routes

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate is typically synthesized via Heck-type coupling or nucleophilic aromatic substitution (SNAr). Representative methods include:

Method 1: Bromination of Pyrimidine Precursors

Method 2: Acrylate Esterification

Comparative Analysis:

| Method | Advantages | Limitations |

|---|---|---|

| Bromination | High regioselectivity | Requires cryogenic conditions |

| Esterification | Scalable, one-pot reaction | Sensitivity to moisture |

Biological Relevance and Mechanisms

Targeted Drug Delivery

The acrylate ester moiety enables covalent binding to cysteine residues (e.g., C797 in EGFR), facilitating payload release via retro-Michael reactions . For example:

-

Conjugates with 5FU show 5-minute half-lives in thiol-rich environments, releasing cytotoxic agents selectively in tumors .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 6.89 (d, J=16 Hz, 1H, acrylate CH), 4.21 (q, J=7 Hz, 2H, OCH₂CH₃) .

Applications in Drug Discovery

Lead Optimization

-

SAR Studies: Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition, while ester groups improve solubility .

-

Hybrid Molecules: Conjugates with osimertinib analogs show pIC₅₀ = 5.6 against EGFR-mutant lung cancer cells .

Prodrug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume